(1-Ethoxy-4-methylcyclohexyl)methanol

Catalog No.
S13587306
CAS No.
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
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(1-Ethoxy-4-methylcyclohexyl)methanol

Product Name

(1-Ethoxy-4-methylcyclohexyl)methanol

IUPAC Name

(1-ethoxy-4-methylcyclohexyl)methanol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9,11H,3-8H2,1-2H3

InChI Key

XQOXOZDTIZOCLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(CC1)C)CO

(1-Ethoxy-4-methylcyclohexyl)methanol, also known as 4-methylcyclohexanemethanol or MCHM, is an organic compound with the molecular formula C8H18OC_8H_{18}O. It is classified as a saturated higher alicyclic primary alcohol. The structure features a cyclohexane ring substituted with a methyl group and a hydroxymethyl group, which can exist in both cis and trans isomeric forms depending on the spatial arrangement of these substituents. MCHM appears as a colorless oil with a faint mint-like odor and is characterized by low water solubility while being highly soluble in organic solvents .

Typical of alcohols and ethers. Key reactions include:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Oxidation: Conversion to corresponding ketones or carboxylic acids under oxidative conditions.
  • Ether Formation: Reacting with alkyl halides to form ethers through nucleophilic substitution mechanisms.

The compound can also undergo acid-catalyzed epoxide openings, where it acts as a nucleophile attacking epoxide rings, leading to the formation of diols .

The synthesis of (1-Ethoxy-4-methylcyclohexyl)methanol can be achieved through various methods:

  • Bouveault–Blanc Reduction: This classic method involves reducing methylcyclohexanecarboxylate esters using sodium metal in alcohol, leading to the formation of MCHM.
  • Hydrogenation: During the production of cyclohexanedimethanol, MCHM can form as a byproduct through hydrogenation processes involving dimethyl terephthalate .
  • Alkoxymercuration: In this method, 1-methyl-1-cyclohexene reacts with ethanol under mercuric acetate conditions, yielding ethoxy-substituted cyclohexane derivatives
    2
    .

(1-Ethoxy-4-methylcyclohexyl)methanol finds applications in several areas:

  • Froth Flotation: It is utilized as a frothing agent in coal cleaning processes due to its ability to enhance the separation of impurities from coal.
  • Fragrance Industry: Its mint-like odor makes it suitable for use in air fresheners and other fragrance applications.
  • Chemical Intermediate: MCHM serves as a precursor for synthesizing other chemical compounds, including esters and ethers used in various industrial applications .

Studies on the interaction of (1-Ethoxy-4-methylcyclohexyl)methanol with biological systems have primarily focused on its partitioning behavior in aqueous environments. Research indicates that both cis and trans isomers exhibit different solubility profiles and dipole moments, influencing their environmental fate and bioavailability. These studies are crucial for understanding the potential ecological impacts following accidental releases into water systems, as seen during the West Virginia chemical spill incident .

Several compounds share structural characteristics with (1-Ethoxy-4-methylcyclohexyl)methanol. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
CyclohexanemethanolC7H14OC_7H_{14}OLacks ethoxy group; simpler structure
4-Methylcyclohexanecarboxylic acidC8H16O2C_8H_{16}O_2Carboxylic acid derivative; more polar
1-OctanolC8H18OC_8H_{18}OStraight-chain alcohol; higher water solubility
CyclohexanedimethanolC10H22O2C_{10}H_{22}O_2Diol structure; used in polymer production

The uniqueness of (1-Ethoxy-4-methylcyclohexyl)methanol lies in its specific combination of alicyclic structure, functional groups, and relatively low toxicity compared to other similar compounds. Its application as a frothing agent in coal processing further distinguishes it from other alcohols that do not serve such industrial purposes .

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic approach to naming organic compounds based on their structural features and functional groups [4]. For (1-Ethoxy-4-methylcyclohexyl)methanol, the name is constructed by identifying the parent structure and its substituents according to specific rules [5].

The IUPAC name "(1-Ethoxy-4-methylcyclohexyl)methanol" can be broken down into several components:

  • The parent structure is cyclohexane, which forms the six-carbon ring backbone of the molecule [3] [5].
  • The prefix "1-Ethoxy" indicates an ethoxy group (-OCH₂CH₃) attached to carbon position 1 of the cyclohexane ring [2] [3].
  • The prefix "4-methyl" denotes a methyl group (-CH₃) at carbon position 4 of the cyclohexane ring [3] [1].
  • The suffix "methanol" refers to the hydroxymethyl group (-CH₂OH) also attached to carbon position 1 [2] [3].

The systematic classification of this compound includes:

  • Molecular formula: C₁₀H₂₀O₂, indicating it contains 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms [3] [2].
  • Molecular weight: 172.26 g/mol, calculated from the atomic weights of its constituent elements [3] [1].
  • Chemical class: It is classified as a substituted cyclohexane derivative containing both ether and alcohol functional groups [3] [2].

The IUPAC nomenclature system assigns the lowest possible numbers to substituents on the cyclohexane ring, which explains why the ethoxy and hydroxymethyl groups are positioned at carbon 1, while the methyl group is at carbon 4 [5] [4]. This numbering convention ensures consistency and clarity in chemical naming [4] [5].

Stereochemical Considerations: Cis-Trans Isomerism

(1-Ethoxy-4-methylcyclohexyl)methanol exhibits stereoisomerism due to the spatial arrangement of its substituents around the cyclohexane ring [3] [6]. Specifically, this compound can exist as cis and trans isomers, which differ in the relative positions of the substituents with respect to the ring plane [6] [7].
In cyclohexane derivatives, the ring adopts a three-dimensional chair conformation to minimize strain, resulting in two distinct types of positions for substituents [8] [9]:

  • Axial positions: perpendicular to the average plane of the ring, pointing either up or down [8] [10].
  • Equatorial positions: extending outward around the perimeter of the ring, more parallel to the average plane [8] [9].

For (1-Ethoxy-4-methylcyclohexyl)methanol, the cis isomer occurs when the methyl group at C4 and the substituents at C1 (ethoxy and hydroxymethyl groups) are on the same side of the ring plane [6] [7]. In contrast, the trans isomer has these groups on opposite sides of the ring plane [6] [11].

The stability of these isomers is influenced by steric factors [10] [6]:

  • In the trans isomer, bulky substituents can potentially occupy equatorial positions simultaneously, minimizing 1,3-diaxial interactions and resulting in greater stability [10] [6].
  • The cis isomer typically has one substituent in an axial position and one in an equatorial position, which may introduce steric strain when bulky groups are involved [6] [10].

The presence of multiple substituents in (1-Ethoxy-4-methylcyclohexyl)methanol, particularly the relatively bulky ethoxy group at C1, significantly influences the conformational equilibrium between different chair forms [10] [3]. This stereochemical complexity contributes to the compound's unique physical and chemical properties [7] [3].

Comparative Structural Analysis with Related Compounds

A comparative analysis between (1-Ethoxy-4-methylcyclohexyl)methanol and structurally related compounds, particularly 4-Methylcyclohexanemethanol, reveals important similarities and differences in their molecular architectures [12] [3].
4-Methylcyclohexanemethanol (MCHM) is a simpler analog with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol [12] [13]. The key structural differences include:

  • Functional groups: (1-Ethoxy-4-methylcyclohexyl)methanol contains both ether and primary alcohol functional groups, whereas 4-Methylcyclohexanemethanol possesses only a primary alcohol group [3] [14].

  • Substitution pattern: Both compounds share a methyl group at position 4 of the cyclohexane ring, but (1-Ethoxy-4-methylcyclohexyl)methanol has an additional ethoxy group at position 1, where the hydroxymethyl group is also attached [3] [12].

  • Molecular complexity: The additional ethoxy group in (1-Ethoxy-4-methylcyclohexyl)methanol increases its molecular complexity and introduces potential for additional stereochemical interactions [3] [2].

Like (1-Ethoxy-4-methylcyclohexyl)methanol, 4-Methylcyclohexanemethanol also exhibits cis-trans isomerism [12] [7]. Research has shown that the cis and trans isomers of 4-Methylcyclohexanemethanol display different physical properties, including solubility and dipole moments [7] [15]. The trans isomer of 4-Methylcyclohexanemethanol has been found to have a different dipole moment compared to the cis isomer, which affects its solubility and environmental behavior [7] [12].

The additional ethoxy group in (1-Ethoxy-4-methylcyclohexyl)methanol likely influences its conformational preferences and physical properties compared to 4-Methylcyclohexanemethanol [3] [2]. The presence of this additional substituent at C1 creates a quaternary carbon center, which affects the overall molecular geometry and potentially the stability of different conformers [1] [3].

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility

The thermodynamic properties of (1-Ethoxy-4-methylcyclohexyl)methanol have not been extensively documented in the available literature. Specific experimental data for melting point, boiling point, and density are not currently available for this compound [1] [2] [3].

Solubility Characteristics

Based on structural analysis and comparison with related cyclohexyl alcohol derivatives, (1-Ethoxy-4-methylcyclohexyl)methanol is expected to exhibit low water solubility [4] [5]. This prediction is supported by the behavior of similar eight-carbon alcohols, such as 4-methylcyclohexanemethanol, which demonstrates only slight solubility in water but high solubility in organic solvents [4] [5]. The presence of both the ethoxy group and the cyclohexyl ring structure contributes to the compound's hydrophobic character, while the terminal hydroxyl group provides some polar character that may facilitate dissolution in polar organic solvents.

PropertyStatusBasis for Estimation
Melting PointNot availableNo experimental data found
Boiling PointNot availableNo experimental data found
DensityNot availableNo experimental data found
Water SolubilityLow (estimated)Similar cyclic alcohols [4] [5]
Organic Solvent SolubilityHigh (predicted)Structural similarity to known compounds

Spectroscopic Characteristics: NMR, IR, and Mass Spectral Signatures

Infrared Spectroscopy

The infrared spectrum of (1-Ethoxy-4-methylcyclohexyl)methanol would be expected to display characteristic absorption bands consistent with its alcohol and ether functional groups [6] [7] [8]. The hydroxyl group should produce a broad, strong absorption band in the range of 3300-3600 cm⁻¹, with the exact position dependent on the extent of hydrogen bonding [6] [7] [8]. This O-H stretching vibration represents one of the most diagnostic features for alcohol identification in IR spectroscopy.

Additional key infrared absorptions would include:

  • C-O stretching vibration: Strong absorption near 1000-1260 cm⁻¹ [6] [7] [8]
  • C-H stretching vibrations: Multiple peaks in the 2850-3000 cm⁻¹ region characteristic of aliphatic C-H bonds [9]
  • C-H bending vibrations: Various peaks in the 1350-1480 cm⁻¹ region
Functional GroupAbsorption Range (cm⁻¹)IntensityCharacteristics
O-H stretch (alcohol)3300-3600StrongBroad, hydrogen-bonded
C-H stretch (alkyl)2850-3000StrongMultiple peaks
C-O stretch1000-1260StrongSharp, characteristic
C-H bending1350-1480MediumVariable patterns

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of (1-Ethoxy-4-methylcyclohexyl)methanol would exhibit several distinctive signal patterns reflecting its structural features [6] [10] [8]. The hydroxymethyl protons (-CH₂OH) would appear as a characteristic signal in the 3.4-4.5 ppm region, consistent with protons on carbon atoms adjacent to electronegative oxygen [6] [10] [8].

The ethoxy group would generate a characteristic ethyl pattern:

  • OCH₂ protons: Quartet around 3.4-4.0 ppm
  • OCH₃ protons: Triplet around 1.2-1.4 ppm [11] [12]

The cyclohexyl ring protons would produce complex multiplets in the 1.0-2.5 ppm region, with the methyl substituent appearing as a doublet around 0.9-1.2 ppm [10].

¹³C NMR spectroscopy would show carbons bonded to oxygen in the characteristic 50-80 ppm range [13] [8]. The quaternary carbon bearing both the ethoxy and hydroxymethyl groups would appear at the downfield end of this range due to the deshielding effect of two oxygen-containing substituents.

Mass Spectrometry

The mass spectrum of (1-Ethoxy-4-methylcyclohexyl)methanol would display a molecular ion peak at m/z = 172, corresponding to its molecular weight [1] [2]. However, like many alcohols and ethers, the molecular ion peak might be weak or absent due to facile fragmentation [14] [15].

Primary fragmentation patterns would likely include:

  • α-cleavage: Loss of ethoxy group (C₂H₅O- , 45 mass units) yielding m/z = 127
  • Dehydration: Loss of water (18 mass units) from the alcohol function yielding m/z = 154
  • Loss of hydroxymethyl: Cleavage yielding m/z = 141 (M-31) [14] [15]
Fragmentation Processm/z ValueMass LossFragment Identity
Molecular ion172M- ⁺
α-cleavage (ethoxy loss)12745M-OC₂H₅
Dehydration15418M-H₂O
Hydroxymethyl loss14131M-CH₂OH

Reactivity Profile: Acid/Base Stability and Redox Behavior

Acid/Base Stability

(1-Ethoxy-4-methylcyclohexyl)methanol contains both alcohol and ether functional groups, which impart distinct chemical reactivity patterns. The primary alcohol function exhibits typical alcohol behavior under acidic and basic conditions [16].

Under acidic conditions, the compound would be susceptible to:

  • Protonation of the hydroxyl group: Converting it to a good leaving group for substitution reactions
  • Dehydration reactions: Potential formation of alkenes under strong acidic conditions and elevated temperatures
  • Ether cleavage: The ethoxy group could undergo acid-catalyzed cleavage, particularly under harsh conditions [16]

Under basic conditions, the alcohol would demonstrate:

  • Weak acidity: The hydroxyl proton can be deprotonated by strong bases
  • Resistance to ether cleavage: Ethers are generally stable under basic conditions
  • Nucleophilic substitution: The alcohol can act as a leaving group in the presence of strong bases and heating

Redox Behavior

The primary alcohol functionality in (1-Ethoxy-4-methylcyclohexyl)methanol makes it susceptible to oxidation reactions characteristic of primary alcohols [16]. Under appropriate oxidizing conditions, the compound would undergo:

Oxidation to aldehyde: Using mild oxidizing agents such as pyridinium chlorochromate or Swern oxidation conditions, the primary alcohol could be converted to the corresponding aldehyde without affecting the ether linkage.

Oxidation to carboxylic acid: Stronger oxidizing agents such as potassium permanganate or chromic acid would convert the primary alcohol to the corresponding carboxylic acid.

The ether functionality remains largely inert to most oxidizing conditions, providing stability to this portion of the molecule during selective oxidation of the alcohol group.

Reaction TypeConditionsExpected ProductSelectivity
Mild oxidationPCC, SwernCorresponding aldehydeHigh
Strong oxidationKMnO₄, CrO₃Corresponding carboxylic acidModerate
Acid-catalyzed dehydrationH₂SO₄, heatAlkene formationVariable
Base-promoted reactionsStrong base, heatElimination productsLow

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.146329876 g/mol

Monoisotopic Mass

172.146329876 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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